N'-Cyclopentylideneacetohydrazide
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Overview
Description
Acetic acid cyclopentylidene-hydrazide is a chemical compound with the molecular formula C7H12N2O It is a derivative of acetic acid and hydrazide, characterized by the presence of a cyclopentylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid cyclopentylidene-hydrazide typically involves the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. The product is then isolated through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of acetic acid cyclopentylidene-hydrazide may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid cyclopentylidene-hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylidene oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Acetic acid cyclopentylidene-hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of acetic acid cyclopentylidene-hydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Hydrazides: Compounds like cyanoacetic acid hydrazide and isonicotinic acid hydrazide share structural similarities with acetic acid cyclopentylidene-hydrazide.
Hydrazones: These compounds, formed by the reaction of hydrazides with aldehydes or ketones, also exhibit similar chemical properties.
Uniqueness
Acetic acid cyclopentylidene-hydrazide is unique due to its cyclopentylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other hydrazides and hydrazones, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)acetamide |
InChI |
InChI=1S/C7H12N2O/c1-6(10)8-9-7-4-2-3-5-7/h2-5H2,1H3,(H,8,10) |
InChI Key |
IAJXWJFGEACIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN=C1CCCC1 |
Origin of Product |
United States |
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